methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine ring, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.
Introduction of the pyridine ring: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated thiophene.
Attachment of the aniline derivative: This can be done through an amide coupling reaction, where the aniline derivative is reacted with a carboxylic acid derivative of the thiophene-pyridine compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the aniline derivative can be reduced to an amine.
Substitution: The methoxy group on the aniline derivative can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Explored for its use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2,5-dichloroanilino)carbonyl]-2-[(3-pyridinylcarbonyl)amino]benzoate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is unique due to its combination of a thiophene ring, a pyridine ring, and an aniline derivative. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H19N3O5S |
---|---|
Molecular Weight |
425.5g/mol |
IUPAC Name |
methyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H19N3O5S/c1-12-16(21(27)29-3)20(24-18(25)13-5-4-10-22-11-13)30-17(12)19(26)23-14-6-8-15(28-2)9-7-14/h4-11H,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
QFUJEMVBUCNMEH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.